PB succiniMidyl ester

描述

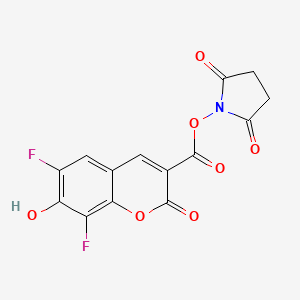

a fluorescent dye

Structure

2D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2NO7/c15-7-4-5-3-6(13(21)23-12(5)10(16)11(7)20)14(22)24-17-8(18)1-2-9(17)19/h3-4,20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYXABPVYJRICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304383 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-33-0 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PB Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PB Succinimidyl Ester, a critical reagent in modern biochemical and pharmaceutical research. The term "this compound" predominantly refers to Pacific Blue™ Succinimidyl Ester , a highly fluorescent amine-reactive dye. This guide will focus on its chemical properties, mechanism of action, and applications, complete with detailed experimental protocols.

Additionally, this document will briefly explore the concept of functionalizing polybutadiene (PB) polymers to create reactive entities, such as a hypothetical polybutadiene succinimidyl ester, for applications in materials science and bioconjugation.

Pacific Blue™ Succinimidyl Ester: The Fluorescent Label

Pacific Blue™ Succinimidyl Ester (PB-NHS Ester) is a member of the coumarin dye family, recognized for its bright, blue fluorescence. It is optimally excited by the violet laser at approximately 405 nm, with an emission maximum around 455 nm.[1][2][3][4][5][6][7][8][9][10] This makes it an ideal fluorophore for multicolor fluorescence applications, such as flow cytometry and fluorescence microscopy, as its emission spectrum has minimal overlap with green fluorescent dyes.[5][6][10]

The key feature of this molecule is the N-hydroxysuccinimide (NHS) ester group. This group provides high reactivity and specificity towards primary aliphatic amines, such as the ε-amine of lysine residues on proteins or amine-modified oligonucleotides.[11] The reaction forms a stable and covalent amide bond, securely labeling the target molecule with the fluorescent dye.[11][12]

Chemical and Physical Properties

A summary of the key quantitative data for Pacific Blue™ Succinimidyl Ester is presented in Table 1.

| Property | Value | References |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate | [4][13] |

| Molecular Formula | C₁₄H₇F₂NO₇ | [4][13] |

| Molecular Weight | 339.21 g/mol | [6][13] |

| Excitation Maximum | ~403-410 nm | [4][5][6][9][12] |

| Emission Maximum | ~455 nm | [1][2][3][4][5][6][9][12] |

| Extinction Coefficient | ~30,000 cm⁻¹M⁻¹ | [6] |

| Solubility | DMSO, DMF | [6] |

| Storage | -20°C, Protect from light | [5][6][7][11] |

Reaction Mechanism and Workflow

The conjugation of PB-NHS Ester to a biomolecule is a straightforward yet pH-dependent process. The NHS ester reacts with a primary amine through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][11]

The reaction is most efficient at a pH between 7.2 and 8.5.[5] Below this range, the primary amines are protonated, reducing their nucleophilicity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the labeling efficiency.[1][2][5][14]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Invitrogen Pacific Blue Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 7. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 8. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]

- 9. Pacific Blue NHS ester | CAS 1911598-65-6(Equivalent of DyLight 549) | AxisPharm [axispharm.com]

- 10. Pacific Blue Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. biotium.com [biotium.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

Pacific Blue™ Succinimidyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of Pacific Blue™ succinimidyl ester. This amine-reactive fluorescent dye is a powerful tool for labeling proteins and other biomolecules, enabling a wide range of applications in cellular analysis, particularly in flow cytometry and fluorescence microscopy.

Core Chemical and Physical Properties

Pacific Blue™ succinimidyl ester is a derivative of the fluorophore 3-carboxy-6,8-difluoro-7-hydroxycoumarin. The succinimidyl ester moiety allows for the covalent conjugation of the dye to primary amines on target molecules, forming a stable amide bond.[1][2][3] Its key characteristics are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₇F₂NO₇ | [1][2] |

| Molecular Weight | 339.20 g/mol | [1][2] |

| CAS Number | 215868-33-0 | [1][2] |

| Solubility | Soluble in DMSO and DMF | [4][5] |

| Storage | Store at -20°C, protected from light | [6][7] |

Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~401-410 nm | [3][8][9][10] |

| Emission Maximum (λem) | ~452-455 nm | [3][8][9][10] |

| Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | [10] |

| Quantum Yield (Φ) | ~0.78 | [10] |

| Laser Line | 405 nm (Violet) | [5][10] |

Experimental Protocols and Applications

Pacific Blue™ succinimidyl ester is widely used for covalently labeling proteins, particularly antibodies, for subsequent use in various immunoassays. Its bright fluorescence and excitation by the violet laser make it an excellent choice for multicolor flow cytometry.

Protein Labeling with Pacific Blue™ Succinimidyl Ester

The fundamental principle of labeling involves the reaction of the succinimidyl ester with primary amine groups (-NH₂) present on the surface of proteins, most commonly on lysine residues. This reaction proceeds efficiently at a slightly alkaline pH (typically 8.0-9.0).

Detailed Protocol for Antibody Labeling:

-

Protein Preparation:

-

The antibody solution should be at a concentration of 1-2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).

-

Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

-

The presence of stabilizing proteins like BSA or gelatin will also interfere with the labeling and should be removed.

-

-

Dye Preparation:

-

Allow the vial of Pacific Blue™ succinimidyl ester to equilibrate to room temperature before opening.

-

Prepare a stock solution of the dye (e.g., 10 mg/mL or a specific molar concentration) in anhydrous dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.

-

Add the appropriate volume of the Pacific Blue™ stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 15:1 is often used.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

The purified conjugate can be stabilized by adding a protein like BSA and stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.

-

Flow Cytometry

Pacific Blue™ conjugates are particularly well-suited for flow cytometry, where the 405 nm violet laser is a standard component of modern cytometers. This allows for the inclusion of Pacific Blue™ in multicolor panels with minimal spectral overlap with fluorophores excited by other lasers (e.g., FITC, PE, APC).

General Protocol for Cell Surface Staining:

-

Cell Preparation:

-

Prepare a single-cell suspension from blood, tissue, or cell culture.

-

Wash the cells with a suitable buffer (e.g., PBS with 1-2% BSA).

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent.

-

-

Staining:

-

Add the Pacific Blue™-conjugated primary antibody to the cell suspension at a predetermined optimal concentration.

-

Incubate for 20-30 minutes at 4°C or on ice, protected from light.

-

-

Washing:

-

Wash the cells twice with staining buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in a suitable buffer for flow cytometric analysis.

-

Acquire data on a flow cytometer equipped with a 405 nm laser and appropriate emission filters (e.g., 450/50 nm bandpass).

-

Applications in Cellular Assays

-

Immunophenotyping: Pacific Blue™-conjugated antibodies are routinely used to identify and quantify different cell populations based on their surface marker expression.[11][12]

-

Cell Proliferation Assays: The dye can be used to track cell division.[13] Cells are loaded with the dye, and as they divide, the fluorescence intensity is halved in daughter cells. This allows for the resolution of several generations of proliferating cells by flow cytometry.

-

Apoptosis Assays: Pacific Blue™ conjugated to Annexin V is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[4][14]

Visualizing Workflows and Pathways

To further elucidate the practical application of Pacific Blue™ succinimidyl ester, the following diagrams illustrate key experimental workflows and a representative signaling pathway analysis.

Conclusion

Pacific Blue™ succinimidyl ester is a versatile and robust fluorescent dye that offers significant advantages for the study of proteins and cells. Its bright blue fluorescence, compatibility with the common 405 nm violet laser, and the stability of its conjugates make it an invaluable tool for researchers in various fields. By understanding its chemical properties and optimizing experimental protocols, scientists can effectively leverage this powerful reagent for high-quality, reproducible results in immunophenotyping, cell proliferation, apoptosis, and signaling pathway analysis.

References

- 1. p44/42 MAPK (Erk1/2) (137F5) Rabbit mAb (Pacific Blue™ Conjugate) | Cell Signaling Technology [awsprod-cellsignal.com]

- 2. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody (Pacific Blueâ¢Â Conjugate) | Cell Signaling Technology [cellsignal.com]

- 3. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]

- 4. Annexin V Staining | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 6. p44/42 MAPK (Erk1/2) (137F5) Rabbit Monoclonal Antibody (Pacific Blue™ Conjugate) | Cell Signaling Technology [cellsignal.cn]

- 7. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 8. Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Pacific Blue™ Succinimidyl Ester: A Technical Guide to a Versatile Blue Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pacific Blue™ succinimidyl ester, a widely utilized fluorescent dye for labeling primary amines in biological molecules. Its bright blue fluorescence, excitable by the common 405 nm violet laser, makes it a valuable tool in various applications, particularly in flow cytometry and fluorescence microscopy. This document details its spectral properties, provides comprehensive experimental protocols for its use, and visualizes key workflows.

Core Spectral and Physicochemical Properties

Pacific Blue™ succinimidyl ester is an amine-reactive derivative of the 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (pacific blue) fluorophore.[1] The succinimidyl ester moiety allows for the formation of stable covalent amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[2] This enables the straightforward fluorescent labeling of antibodies and other proteins for subsequent biological analysis.

The key quantitative characteristics of Pacific Blue™ and its succinimidyl ester derivative are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~401-416 nm | Optimally excited by the 405 nm violet laser line.[1][2][3][4][5][6] |

| Emission Maximum (λem) | ~451-455 nm | Emits a bright blue fluorescence.[1][2][3][4][5][6] |

| Extinction Coefficient | ~30,000 - 46,000 cm⁻¹M⁻¹ | At the excitation maximum.[2][5][7] |

| Quantum Yield | ~0.78 | [5] |

| Molecular Weight | ~339.21 g/mol | [1][7] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines.[3] |

| Solubility | DMSO, DMF | [2][4] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Pacific Blue™ succinimidyl ester in common laboratory applications.

Protein Labeling with Pacific Blue™ Succinimidyl Ester

This protocol outlines the steps for conjugating Pacific Blue™ succinimidyl ester to a protein, such as an antibody. The efficiency of the labeling reaction is dependent on factors like protein concentration and the absence of amine-containing buffers.

1. Preparation of Reagents:

-

Protein Solution: The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[8] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[8] For optimal labeling, the protein concentration should be between 2-10 mg/mL.[8]

-

Reaction Buffer: A 1 M sodium bicarbonate solution (pH ~8.5-9.5) is required to raise the pH of the reaction mixture, as the succinimidyl ester reacts most efficiently at an alkaline pH.[8][9][10]

-

Dye Stock Solution: Immediately before use, dissolve the Pacific Blue™ succinimidyl ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[8] This solution should be used promptly as its reactivity can decrease with extended storage.[8]

2. Conjugation Reaction:

-

In a suitable reaction tube, combine the protein solution with the 1 M sodium bicarbonate reaction buffer. A common approach is to add 100 µL of the reaction buffer to 900 µL of the protein solution.[8]

-

Calculate the required volume of the 10 mM dye stock solution. A starting molar ratio of dye to protein of 10:1 is often recommended.[8] This ratio may need to be optimized for different proteins.

-

While gently vortexing or stirring the protein solution, add the calculated volume of the dye stock solution in a dropwise manner.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8] For some proteins, an overnight incubation at 2-8°C may improve labeling.[10]

3. Purification of the Conjugate:

-

Following the incubation, the unreacted, free dye must be separated from the labeled protein. This is commonly achieved using a size-exclusion chromatography column, such as a Sephadex G-25 column.[8]

-

Equilibrate the column with 1X PBS.

-

Carefully load the reaction mixture onto the top of the column.

-

Elute the conjugate with 1X PBS. The labeled protein will elute first, while the smaller, free dye molecules will be retained longer on the column.

-

Collect the fractions containing the brightly colored, labeled protein.

4. Characterization and Storage:

-

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Store the purified conjugate at 2-8°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[10][11] To prevent aggregation, a stabilizing protein like bovine serum albumin (BSA) can be added if the conjugate concentration is low.[10][11]

Cell Staining for Flow Cytometry

Antibodies conjugated with Pacific Blue™ are frequently used for immunophenotyping and other flow cytometry applications. The following is a general protocol for staining cell surface markers.

1. Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells, cultured cells).

-

Wash the cells twice with a suitable buffer, such as azide-free and protein-free PBS.[12]

-

Resuspend the cells at a concentration of 1–10 x 10⁶ cells/mL in a flow cytometry staining buffer.[12]

2. Staining Procedure:

-

(Optional but recommended) To block non-specific antibody binding, pre-incubate the cells with an Fc receptor blocking antibody for 10-20 minutes.[13]

-

Add the Pacific Blue™-conjugated primary antibody at the predetermined optimal concentration.

-

Incubate for 15-30 minutes at 2-8°C or on ice, protected from light.[13]

-

Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 400–600 x g for 5 minutes) and decanting the supernatant.[13]

-

(Optional) If a secondary antibody is needed, resuspend the cells in the staining buffer, add the fluorochrome-conjugated secondary antibody, and incubate as in step 3.

-

(Optional) For viability staining, a fixable viability dye can be used prior to fixation, or a non-fixable dye like propidium iodide can be added just before analysis.[12]

3. Sample Analysis:

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer equipped with a 405 nm violet laser and a bandpass filter appropriate for Pacific Blue™ emission (e.g., 450/50 nm).[5][6]

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for covalent labeling of proteins with Pacific Blue™ succinimidyl ester.

Caption: General workflow for staining cell surface markers for flow cytometry analysis.

Pacific Blue™ succinimidyl ester is a robust and versatile tool for fluorescently labeling biomolecules. Its compatibility with the violet laser and its bright emission make it an excellent choice for multicolor flow cytometry and other fluorescence-based applications. By following the detailed protocols and understanding its spectral characteristics, researchers can effectively integrate this fluorophore into their experimental designs to achieve high-quality, reproducible results.

References

- 1. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Pacific Blue NHS ester | CAS 1911598-65-6(Equivalent of DyLight 549) | AxisPharm [axispharm.com]

- 4. Invitrogen Pacific Blue Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Pacific Blue Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to PB Succinimidyl Ester for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PB succinimidyl ester, a versatile fluorescent dye for the covalent labeling of proteins and other biomolecules. It covers the fundamental chemical properties, detailed experimental protocols for protein conjugation, and methods for the characterization of the resulting fluorescently labeled proteins.

Introduction to this compound

This compound, also widely known as Pacific Blue™ succinimidyl ester, is an amine-reactive fluorescent dye belonging to the coumarin family.[1][2] It is characterized by its bright blue fluorescence, with excitation and emission maxima rendering it particularly suitable for excitation by the 405 nm violet laser line in applications such as flow cytometry and fluorescence microscopy.[3][4] The succinimidyl ester functional group allows for the covalent attachment of the dye to primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[5][6]

Core Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in protein labeling experiments. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₄H₇F₂NO₇ | [7] |

| Molecular Weight | 339.21 g/mol | [7][8] |

| Excitation Maximum (λex) | ~401-410 nm | [2][8] |

| Emission Maximum (λem) | ~452-455 nm | [2][8] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ | [8][9] |

| Quantum Yield (Φ) | 0.78 | [9] |

| Correction Factor (A₂₈₀) | 0.2 | [8] |

| Solubility | DMSO, DMF | [1][8] |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in labeling proteins with this compound, from initial preparation to the final characterization of the conjugate.

General Protein Labeling Protocol

This protocol is a general guideline for the conjugation of this compound to proteins, particularly antibodies. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration, desalting column)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin), as these will compete with the labeling reaction.[1][6] If necessary, dialyze the protein against an appropriate buffer like PBS.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[1] A concentration below 2 mg/mL can significantly reduce efficiency.[1]

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.[1][6]

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[1] Do not store the dye in solution for extended periods as the succinimidyl ester is susceptible to hydrolysis.[1]

-

-

Labeling Reaction:

-

A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1][5] This ratio may need to be optimized depending on the protein and the desired degree of labeling.

-

Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1]

-

Collect the fractions containing the protein-dye conjugate, which will be the first colored band to elute.

-

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~404 nm, A_max).

-

Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × Correction Factor)] / ε_protein (where the correction factor for PB at 280 nm is approximately 0.2 and ε_protein is the molar extinction coefficient of the protein at 280 nm).[8]

-

Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye (where ε_dye for PB is 46,000 cm⁻¹M⁻¹).[8][9]

-

Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows involving proteins labeled with this compound.

Caption: General workflow for protein labeling with this compound.

Caption: Workflow for immunofluorescence using a PB-labeled secondary antibody.

Applications in Research and Drug Development

Proteins labeled with this compound are valuable tools in various research and development areas:

-

Flow Cytometry: PB-labeled antibodies are extensively used in multicolor flow cytometry for immunophenotyping, where its emission in the blue channel, excited by the violet laser, allows for its inclusion in complex antibody panels.[3][4][10]

-

Fluorescence Microscopy: The bright fluorescence of PB makes it suitable for immunofluorescence staining of cells and tissues to visualize the localization of target proteins.[3][10]

-

FRET Studies: PB can serve as a FRET (Förster Resonance Energy Transfer) acceptor for endogenous tryptophan residues in proteins, enabling the quantification of small molecule-protein interactions.[11]

-

Protein-Protein Interaction Studies: Fluorescently labeled proteins are instrumental in biophysical techniques like microscale thermophoresis (MST) to determine binding affinities between interacting partners.[12]

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of proteins. Its favorable spectral properties, coupled with the well-established and reliable succinimidyl ester chemistry, make it a valuable reagent for a wide range of applications in biological research and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their studies.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]

- 3. Pacific Blue Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. tools.thermofisher.cn [tools.thermofisher.cn]

- 7. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

PB succinimidyl ester solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Poly(butylene succinate) Succinimidyl Ester

Disclaimer: The term "PB succinimidyl ester" is not widely associated with a commercially available, standard reagent. This guide interprets "PB" as Poly(butylene succinate), a biodegradable polyester of significant interest in drug delivery and biomedical applications. Consequently, this document addresses the theoretical properties, handling, and analysis of Poly(butylene succinate) functionalized with a succinimidyl ester (PBS-SE) moiety for covalent conjugation. The information provided is a synthesis of the known characteristics of the Poly(butylene succinate) (PBS) polymer backbone and the well-documented behavior of the N-hydroxysuccinimide (NHS) ester reactive group.

Introduction

Poly(butylene succinate) (PBS) is a semi-crystalline, biodegradable aliphatic polyester synthesized from succinic acid and 1,4-butanediol.[1] Its favorable mechanical properties, processability, and biocompatibility have established it as a promising material for drug delivery systems, tissue engineering scaffolds, and biodegradable implants.[2][3] Functionalizing the PBS polymer with amine-reactive succinimidyl esters creates a powerful tool for covalently attaching therapeutic molecules, targeting ligands, or other biomolecules, thereby producing advanced drug delivery systems with enhanced specificity and stability.

The succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is one of the most common amine-reactive functional groups used in bioconjugation.[3] It reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable and irreversible amide bonds.[3]

This guide provides a comprehensive technical overview of the critical parameters governing the use of a putative PBS-succinimidyl ester conjugate: its solubility and stability. Understanding these properties is paramount for successful conjugation, purification, and storage, ensuring the integrity and reactivity of the conjugate for its intended application.

Core Component Properties

The characteristics of a PBS-SE conjugate are dictated by both the polymer backbone and the reactive ester group.

Poly(butylene succinate) (PBS) Backbone

PBS is generally insoluble in water but soluble in chlorinated solvents like chloroform.[4] Its semi-crystalline nature means that solubility can be influenced by molecular weight and the specific solvent used. The polymer itself exhibits good thermal stability.[5]

Succinimidyl Ester (SE) Functional Group

The SE group's utility is defined by its reactivity, which is in constant competition with its susceptibility to hydrolysis.

The solubility of the SE moiety itself is low in aqueous buffers. Therefore, stock solutions of SE-functionalized molecules are typically prepared in anhydrous polar organic solvents. The introduction of a sulfonate group (Sulfo-NHS esters) can dramatically increase water solubility.[6]

Table 1: General Solubility of Succinimidyl Esters

| Solvent Type | Examples | Solubility Characteristics | Notes |

| Anhydrous Polar Organic | DMSO, DMF | High | Recommended for preparing concentrated stock solutions. Must be anhydrous to prevent premature hydrolysis. |

| Chlorinated Organic | Chloroform, Dichloromethane | Moderate to High | Compatible with the PBS backbone. |

| Aqueous Buffers | PBS, Borate, Bicarbonate | Very Low (for NHS esters) | Sulfo-NHS esters are water-soluble. Hydrolysis is a major concern in aqueous solutions.[6] |

| Alcohols | Methanol, Ethanol | Low to Moderate | Can participate in side reactions (aminolysis). Not recommended for dissolution. |

The primary factor limiting the utility of a succinimidyl ester is its instability in aqueous environments. The ester is susceptible to hydrolysis, a reaction that cleaves the NHS group and yields an unreactive carboxyl group, rendering the molecule incapable of conjugating to amines. The rate of this hydrolysis is highly dependent on pH, temperature, and buffer composition.

Table 2: Stability of Succinimidyl Esters in Aqueous Solution (Hydrolysis Half-life)

| pH | Temperature | Approximate Half-life | Reference |

| 7.0 | 0°C | 4 - 5 hours | [7] |

| 7.0 | Room Temp. | ~1 hour | [6] |

| 8.0 | 4°C | ~1 hour | [8] |

| 8.5 | Room Temp. | Minutes | [5][9] |

| 8.6 | 4°C | 10 minutes | [7] |

Key Factors Influencing Stability:

-

pH: The rate of hydrolysis increases significantly with increasing pH. The optimal pH for conjugation is a compromise between amine reactivity (favored at pH > 8) and ester stability (favored at pH < 7.5). A pH range of 7.2-8.5 is commonly used.[3][10]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis. Conjugation reactions are often performed at room temperature, but for sensitive proteins or to maximize ester stability, 4°C can be used, albeit with a slower reaction rate.

-

Moisture: Succinimidyl esters are moisture-sensitive, even in solid form. Reagents should be stored desiccated at low temperatures (-20°C) and allowed to equilibrate to room temperature before opening to prevent condensation.[6]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with SE chemistry as they will compete with the target molecule for reaction. Phosphate, bicarbonate/carbonate, and borate buffers are commonly used.

Visualization of Pathways and Workflows

Chemical Reaction Pathways

The desired aminolysis reaction competes directly with the undesirable hydrolysis pathway.

Experimental Workflow for Stability Assessment

A common method to assess the stability of an NHS ester is to monitor its hydrolysis rate by measuring the release of the N-hydroxysuccinimide byproduct, which absorbs light at ~260 nm.

Factors Affecting Conjugation Efficiency

The success of a conjugation reaction is a balance of multiple chemical and physical parameters.

Experimental Protocols

Protocol: General Solubility Assessment

This protocol provides a method for determining the approximate solubility of a PBS-SE conjugate in a given solvent.

Materials:

-

PBS-succinimidyl ester

-

Selected solvents (e.g., DMSO, DMF, Chloroform, PBS buffer pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system for quantification

Methodology:

-

Add a pre-weighed excess amount of PBS-SE powder (e.g., 5 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

-

Agitate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Quantify the concentration of the dissolved PBS-SE in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique (e.g., HPLC with a universal detector like ELSD, or UV if the molecule has a chromophore).

-

Express the solubility as mg/mL or mol/L.

Protocol: Determining Hydrolysis Rate of PBS-SE

This protocol assesses the stability of the SE group in an aqueous buffer by monitoring the release of NHS.

Materials:

-

PBS-succinimidyl ester

-

Anhydrous DMSO or DMF

-

Aqueous buffer of desired pH (amine-free, e.g., 50 mM sodium phosphate, pH 7.5)

-

UV-Vis Spectrophotometer with temperature control and quartz cuvettes

Methodology:

-

Prepare a concentrated stock solution of PBS-SE (e.g., 10-20 mg/mL) in anhydrous DMSO.

-

Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) inside the spectrophotometer.

-

Initiate the reaction by adding a small volume of the PBS-SE stock solution to the buffer in the cuvette to achieve a final concentration that gives an appropriate absorbance change. Mix quickly by inversion.

-

Immediately begin monitoring the absorbance at 260 nm over time. Record data points every 1-5 minutes for a period of at least 3-5 half-lives.

-

The N-hydroxysuccinimide leaving group has a molar extinction coefficient (ε) of approximately 9,700 M⁻¹cm⁻¹ at 260 nm.

-

Calculate the pseudo-first-order rate constant (k) by fitting the absorbance vs. time data to a first-order exponential equation.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol: General Protein Conjugation

This protocol outlines a typical procedure for labeling a protein with PBS-SE.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

PBS-succinimidyl ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Prepare Protein: Ensure the protein solution is at an appropriate concentration (typically 2-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0.

-

Prepare PBS-SE: Immediately before use, prepare a stock solution of PBS-SE (e.g., 10 mg/mL) in anhydrous DMSO.

-

Perform Conjugation: Add a calculated molar excess of the PBS-SE solution to the stirring protein solution. Common molar ratios of SE to protein range from 10:1 to 50:1.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours, protected from light if the PBS is functionalized with a fluorophore.

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any remaining PBS-SE. Let it react for 15-30 minutes.

-

Purify Conjugate: Separate the labeled protein from unreacted PBS-SE and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterize the resulting conjugate to determine the degree of labeling and confirm protein integrity.

Conclusion and Best Practices

Best Practices Summary:

-

Storage: Store the solid PBS-SE reagent under desiccated conditions at -20°C or below.

-

Solubilization: Prepare stock solutions fresh in high-purity, anhydrous DMSO or DMF immediately before use.

-

Reaction Conditions: Conduct conjugation reactions in amine-free buffers at a pH between 7.2 and 8.0. Control temperature to balance reaction speed and hydrolysis.

-

Verification: Always perform empirical tests as described in the protocols to determine the actual solubility and stability of your specific PBS-SE conjugate under your experimental conditions.

-

Purification: Promptly purify the conjugate after the reaction to remove byproducts and unreacted reagents, ensuring the long-term stability of the final product.

By adhering to these principles and utilizing the provided protocols, researchers can effectively harness the potential of PBS-succinimidyl esters for creating novel, covalently linked biomaterials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. matec-conferences.org [matec-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Polybutylene succinate - Wikipedia [en.wikipedia.org]

- 5. Improvement of Barrier Properties of Biodegradable Polybutylene Succinate/Graphene Nanoplatelets Nanocomposites Prepared by Melt Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

molecular weight of PB succinimidyl ester

An In-depth Technical Guide to PB Succinimidyl Ester (Ocean Blue, SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a blue fluorescent dye commonly known by its synonym, Ocean Blue, SE. It is a valuable tool for researchers and professionals involved in various aspects of life sciences, including drug development, due to its utility in fluorescently labeling molecules with primary amines.

Core Properties and Data

This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This property makes it an excellent choice for covalently labeling proteins, antibodies, and other biomolecules for visualization and tracking.[][2]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 339.2 g/mol | [2] |

| Molecular Formula | C14H7F2NO7 | [2] |

| CAS Number | 215868-33-0 | [2] |

| Excitation Maximum (λex) | ~405 nm | [2] |

| Emission Maximum (λem) | ~455 nm | [2] |

| Extinction Coefficient (ε) | 36,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | 0.78 | [2] |

| A280 Correction Factor | 0.15 | [2] |

| Purity | ≥95% (HPLC) | [2] |

Applications in Research and Drug Development

The primary application of this compound is the fluorescent labeling of biomolecules for detection and analysis in various research and development contexts.

-

Flow Cytometry: Labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations.[2]

-

Fluorescence Microscopy: Covalently tagging proteins of interest allows for their visualization within cells and tissues, providing insights into their localization and dynamics.[2]

-

Immunohistochemistry: The increasing power of immunohistochemistry is leveraged by such fluorescent dyes for tissue staining.

-

Drug Discovery: Fluorescent labeling is a critical technique in drug discovery. It can be used to study drug-target interactions, cellular uptake and distribution of a drug candidate, and in the development of fluorescent immunoassays. The ability to track small molecules or biologics within a cellular context is fundamental to understanding their mechanism of action and pharmacokinetics.[][3][]

Experimental Protocol: Labeling of Proteins with this compound

The following is a general protocol for the covalent labeling of proteins, such as IgG antibodies, with this compound. This protocol may require optimization for specific proteins and applications.

Materials

-

Protein to be labeled (e.g., IgG antibody)

-

This compound (Ocean Blue, SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Methodology

-

Protein Preparation:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-5 mg/mL.

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform buffer exchange into the bicarbonate buffer.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, for 1 µmol of dye, add 100 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

While gently stirring, add the dye stock solution to the protein solution. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (~405 nm).

-

Calculate the protein concentration and the DOL using the following equations:

-

Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Protein Concentration (Where CF is the A280 correction factor for the dye, and ε is the molar extinction coefficient)

-

-

Visualizing the Experimental Workflow and Reaction

Protein Labeling Workflow

The general workflow for labeling a protein with this compound can be visualized as a series of sequential steps.

Amine Labeling Reaction

The chemical basis of the labeling process is the reaction between the succinimidyl ester group of the dye and a primary amine on the target molecule, forming a stable amide bond.

References

The Core Principles of Amine-Reactive Fluorescent Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive fluorescent dyes are indispensable tools in modern biological research and drug development, enabling the covalent labeling of proteins, antibodies, peptides, and amine-modified nucleic acids.[1][2][3] This attachment of a fluorescent reporter facilitates a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence in situ hybridization (FISH).[1][2][3] The fundamental principle behind this technology lies in the chemical reaction between a reactive moiety on the dye and a primary amine on the target biomolecule, forming a stable covalent bond.[1][4] The most commonly targeted functional groups are the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine residues, which are abundant on the surface of most proteins.[1][5] This guide provides a comprehensive technical overview of the core principles, reaction chemistries, experimental protocols, and key considerations for the effective use of amine-reactive fluorescent dyes.

Core Principles of Amine-Reactive Labeling

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern life sciences research. The process hinges on the specific and stable reaction between the dye and the target molecule. Amine-reactive dyes are particularly popular due to the prevalence of primary amines in biomolecules.[1]

Chemical Reactivity and Mechanism

The most prevalent classes of amine-reactive fluorescent dyes utilize N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, and sulfonyl chlorides as their reactive groups.[2][6] The selection of a particular reactive group depends on the desired stability of the resulting bond and the specific experimental conditions.

N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive reagents due to their high reactivity towards primary aliphatic amines and the formation of a highly stable amide bond.[1] The reaction, a nucleophilic acyl substitution, is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[1] Under these conditions, the primary amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[6] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye.[1]

Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea linkage.[1][7] Similar to NHS esters, this reaction is favored at an alkaline pH (typically pH > 9).[6][8] While widely used, the thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[1][6]

Sulfonyl Chlorides: Sulfonyl chlorides are another class of amine-reactive compounds that react with primary amines to form a very stable sulfonamide bond.[6][9] This reaction also proceeds optimally under alkaline conditions (pH 9-10).[6] Although the resulting sulfonamide linkage is exceptionally stable, sulfonyl chlorides are generally more challenging to work with than NHS esters and are not as commonly used for routine protein labeling.[6]

Quantitative Data of Common Amine-Reactive Dyes

The selection of a fluorescent dye is a critical step in experimental design and is dictated by factors such as the available excitation sources, the detection instrumentation, and the potential for spectral overlap in multi-color experiments.[1] The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[10][11]

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |

| Fluorescein (FITC) | Isothiocyanate | 494 | 518 | ~75,000 | 0.9 | Alexa Fluor® 488, CF®488A, DyLight® 488 |

| Alexa Fluor® 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92 | FITC, CF®488A, DyLight® 488 |

| BODIPY® FL | NHS Ester | 503 | 512 | ~80,000 | 0.97 | |

| Cy®3 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Alexa Fluor® 546, TRITC |

| TAMRA | NHS Ester | 555 | 580 | ~91,000 | 0.1 | Alexa Fluor® 555, Cy®3.5 |

| Texas Red® | Sulfonyl Chloride | 589 | 615 | ~85,000 | 0.61 | Alexa Fluor® 594 |

| Alexa Fluor® 647 | NHS Ester | 650 | 668 | ~239,000 | 0.33 | Cy®5, DyLight® 650 |

| Cy®5 | NHS Ester | 649 | 670 | ~250,000 | 0.2 | Alexa Fluor® 647, DyLight® 650 |

| Cy®7.5 | NHS Ester | 749 | 775 | ~250,000 | 0.12 | Alexa Fluor® 750 |

Note: Molar extinction coefficients and quantum yields are environmentally sensitive and the listed values are approximations. Please refer to the specific product documentation for precise values.

Experimental Protocols

The following are generalized protocols for labeling proteins and antibodies with amine-reactive fluorescent dyes. Optimization is often necessary for different proteins and dyes.[1]

Protocol 1: Labeling an IgG Antibody with an NHS Ester Dye

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody.[1]

Materials:

-

Protein of interest (e.g., IgG antibody)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography column)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

-

While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]

-

The first colored fraction to elute will be the labeled protein.

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): The DOL, or the number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[12]

-

Calculate the DOL using the following formula: DOL = (A_max * M_protein) / ( (A₂₈₀ - (A_max * CF)) * ε_dye ) where:

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of the dye.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

-

Protocol 2: Cell Surface Labeling with an Amine-Reactive Dye

This protocol is for labeling primary amines on the surface of live cells.

Materials:

-

Cells in suspension

-

Amine-reactive fluorescent dye

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), amine-free

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Wash cells twice with amine-free PBS.

-

Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Preparation:

-

Prepare a 1 mM stock solution of the amine-reactive dye in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the dye stock solution to the cell suspension at a final concentration of 1 µM (this may require optimization).

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with a buffer containing protein (e.g., PBS with 1% BSA) to quench any unreacted dye.

-

-

Analysis:

-

Resuspend the cells in an appropriate buffer for analysis by flow cytometry.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescence Fundamentals | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Pacific Blue™ Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacific Blue™ (PB) succinimidyl ester is a fluorescent dye widely used for labeling antibodies and other proteins. This amine-reactive dye forms a stable covalent bond with primary amines (such as lysine residues) on the target protein. The resulting Pacific Blue™-conjugated antibodies are optimally excited by the violet laser (405 nm) and emit bright blue fluorescence, making them ideal for various applications, including flow cytometry, immunofluorescence, and other immunoassays. These application notes provide detailed protocols for labeling antibodies with Pacific Blue™ succinimidyl ester, calculating the degree of labeling, and long-term storage of the conjugates. An example of a signaling pathway that can be studied using these labeled antibodies is also presented.

Quantitative Data Summary

For successful antibody conjugation, it is crucial to consider the spectral properties of the dye and the optimal labeling conditions. The following tables summarize the key quantitative data for labeling antibodies with Pacific Blue™ succinimidyl ester.

Table 1: Spectral Properties of Pacific Blue™

| Property | Value |

| Excitation Maximum (Ex) | ~410 nm |

| Emission Maximum (Em) | ~455 nm[1] |

| Molar Extinction Coefficient (ε) at ~410 nm | 30,000 cm⁻¹M⁻¹[2] |

| Recommended Laser Line | Violet (405 nm) |

Table 2: Recommended Reaction and Storage Conditions

| Parameter | Recommended Value/Condition |

| Reaction Conditions | |

| Antibody Concentration | 1-2 mg/mL |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 |

| Molar Ratio of Dye to Antibody (IgG) | 5:1 to 15:1 (start with 10:1) |

| Incubation Time | 1 hour |

| Incubation Temperature | Room Temperature |

| Purification | |

| Method | Size-exclusion chromatography (e.g., Sephadex G-25) or spin columns |

| Storage | |

| Storage Buffer | PBS, pH 7.2-7.4 |

| Stabilizing Agents (optional) | 5-10 mg/mL BSA, 0.01-0.03% Sodium Azide |

| Short-term Storage (weeks) | 4°C, protected from light |

| Long-term Storage (months to a year) | -20°C with 50% glycerol, protected from light |

Experimental Protocols

Protocol 1: Labeling IgG Antibodies with Pacific Blue™ Succinimidyl Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

-

IgG antibody to be labeled (in an amine-free buffer like PBS)

-

Pacific Blue™ succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.

-

If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.

-

Ensure the antibody solution is free from amine-containing substances like Tris or glycine, as they will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Pacific Blue™ succinimidyl ester to warm to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to 1 mg of dye, add the calculated volume of DMSO based on its molecular weight.

-

Vortex briefly to fully dissolve the dye. This stock solution should be used promptly.

-

-

Perform the Labeling Reaction:

-

While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution. A dye-to-antibody molar ratio of 9:1 to 15:1 is recommended for IgGs.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugated Antibody:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions.

-

Collect the fractions containing the purified conjugate.

-

Protocol 2: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Pacific Blue™ (~410 nm, A_max).

-

-

Calculate the Molar Concentration of the Antibody:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A_max is the absorbance at ~410 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (for Pacific Blue™, this is approximately 0.20).

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~203,000 M⁻¹cm⁻¹).

-

-

-

-

Calculate the Molar Concentration of the Dye:

-

Dye Concentration (M) = A_max / ε_dye

-

Where:

-

A_max is the absorbance at ~410 nm.

-

ε_dye is the molar extinction coefficient of Pacific Blue™ at ~410 nm (30,000 M⁻¹cm⁻¹).

-

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for IgG antibodies is typically between 4 and 7.

-

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol outlines the general steps for using a Pacific Blue™-labeled antibody to detect an intracellular target.

Materials:

-

Cells in suspension

-

Pacific Blue™-conjugated antibody

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or saponin)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your target cells.

-

Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

Staining: Add the Pacific Blue™-conjugated antibody at the predetermined optimal concentration and incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Acquisition: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer equipped with a violet laser.

Visualizations

Signaling Pathway: Canonical NF-κB Activation

The canonical NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its activation can be studied using Pacific Blue™-labeled antibodies against key pathway components, such as the phosphorylated form of IκBα or the p65 subunit of NF-κB, through techniques like immunofluorescence or intracellular flow cytometry.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow: Antibody Labeling and Purification

This workflow outlines the key steps involved in conjugating an antibody with Pacific Blue™ succinimidyl ester and purifying the final product.

Caption: Antibody labeling and purification workflow.

Logical Relationship: Intracellular Flow Cytometry Staining

This diagram illustrates the logical flow of the intracellular staining protocol for analyzing protein expression using flow cytometry.

Caption: Intracellular flow cytometry staining workflow.

References

Application Notes: Pacific Blue™ Succinimidyl Ester for Flow Cytometry

References

- 1. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]

- 2. Buy Pacific blue | 215868-31-8 [smolecule.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. resources.tocris.com [resources.tocris.com]

- 5. Pacific Blue Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Pacific Blue Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]

- 11. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Phycobiliprotein (PB) Succinimidyl Ester Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phycobiliproteins (PB) are a class of highly fluorescent proteins derived from cyanobacteria and red algae, which serve as accessory light-harvesting pigments.[1][2] Their exceptional brightness and photostability make them ideal fluorescent labels for a variety of applications, including immunoassays, flow cytometry, and microscopy.[1][3] When conjugated to proteins, such as antibodies, the degree of labeling, or dye-to-protein ratio (D:P ratio or DOL), is a critical parameter that influences the performance of the conjugate.[4][5] An optimal D:P ratio ensures a bright signal without causing issues like fluorescence quenching or altered protein function that can arise from over-labeling.[4][5]

This document provides a detailed protocol for conjugating phycobiliprotein succinimidyl esters to proteins and a comprehensive guide to calculating the final dye-to-protein ratio. Succinimidyl esters (NHS esters) are amine-reactive chemical groups that form stable amide bonds with primary amines (e.g., the side chain of lysine residues) on the surface of proteins.[6][7][8]

Chemical Reaction

The conjugation of a PB succinimidyl ester to a protein involves the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein, typically a lysine residue, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (8.0-9.0).[7][9][10]

Figure 1: Reaction of this compound with a protein primary amine.

Experimental Protocol

This protocol outlines the steps for labeling a protein with a phycobiliprotein succinimidyl ester and purifying the resulting conjugate.

Materials

-

Protein to be labeled (e.g., IgG antibody)

-

Phycobiliprotein (PB) succinimidyl ester

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6][7]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][11]

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Spectrophotometer

Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7][11]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[6][11] If necessary, dialyze the protein against PBS and then adjust the buffer to the reaction conditions.

-

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6][11]

-

Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[11][12]

-

Collect the fractions containing the colored, labeled protein. The first colored band to elute is the conjugate.

-

Experimental Workflow

Figure 2: Workflow for protein conjugation and dye-to-protein ratio calculation.

Calculating the Dye-to-Protein Ratio

The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (Amax) of the specific phycobiliprotein.[4][12][13]

Quantitative Data

The following table provides the necessary parameters for calculating the D:P ratio for common phycobiliproteins and a typical protein (IgG).

| Parameter | Symbol | R-Phycoerythrin (R-PE) | C-Phycocyanin (C-PC) | IgG (Antibody) |

| Maximum Absorbance Wavelength | Amax | 565 nm[1] | 620 nm[3] | 280 nm |

| Molar Extinction Coefficient | ε | 1,960,000 M-1cm-1 | 700,000 M-1cm-1 | 210,000 M-1cm-1[5] |

| Correction Factor at 280 nm | CF280 | 0.17[12] | ~0.18 (estimated) | N/A |

| Molecular Weight | MW | ~240,000 g/mol | ~232,000 g/mol [3] | ~150,000 g/mol [14] |

Note: The correction factor for C-PC is an estimation based on typical values for similar dyes. It is recommended to determine this value empirically if high accuracy is required.

Calculation Steps

-

Measure Absorbance:

-

Calculate Protein Concentration:

-

Calculate Dye Concentration:

-

Dye Concentration (M) = Adye / εdye

-

-

Calculate Dye-to-Protein Ratio:

-

D:P Ratio = Dye Concentration (M) / Protein Concentration (M)

-

Example Calculation (for an R-PE-IgG conjugate):

-

Measured Values:

-

A280 = 0.85

-

A565 = 1.50

-

-

Constants for R-PE and IgG:

-

εIgG = 210,000 M-1cm-1

-

εR-PE = 1,960,000 M-1cm-1

-

CF280 for R-PE = 0.17

-

-

Calculations:

-

Aprotein = 0.85 - (1.50 x 0.17) = 0.595

-

IgG Concentration = 0.595 / 210,000 = 2.83 x 10-6 M

-

R-PE Concentration = 1.50 / 1,960,000 = 7.65 x 10-7 M

-

D:P Ratio = (7.65 x 10-7) / (2.83 x 10-6) ≈ 0.27

In this example, the dye-to-protein ratio is approximately 0.27, meaning on average there is 0.27 molecule of R-PE for every molecule of IgG.

-

Logical Relationship for Calculation

References

- 1. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abpbio.com [abpbio.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. spectra.arizona.edu [spectra.arizona.edu]

- 14. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Peptide Conjugation with Pacific Blue™ Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of Pacific Blue™ succinimidyl ester (PB SE) to peptides. Pacific Blue™ is a fluorescent dye that is excited by the 405 nm violet laser line and emits a blue fluorescence at approximately 455 nm.[1][2][3][4][5][6] Its succinimidyl ester functional group allows for the covalent labeling of primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine residues, through the formation of a stable amide bond.[7] This process is widely used to produce fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays.

The reaction between the N-hydroxysuccinimide (NHS) ester of Pacific Blue™ and a primary amine on the peptide is a nucleophilic acyl substitution. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] A competing reaction is the hydrolysis of the succinimidyl ester, which increases with pH. Therefore, careful control of the reaction conditions is crucial for successful conjugation.

Materials and Reagents

-

Pacific Blue™ Succinimidyl Ester (PB SE)

-

Peptide of interest with at least one primary amine

-

Solvent for PB SE: Anhydrous Dimethylsulfoxid (DMSO) or Dimethylformamid (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M phosphate buffer (pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[5]

-

Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M glycine

-

Purification System: Size-exclusion chromatography (e.g., Sephadex column), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or other suitable chromatographic methods.

-

Spectrophotometer or fluorometer for characterization

Quantitative Data Summary

The following tables summarize the key quantitative data for Pacific Blue™ succinimidyl ester and recommended starting conditions for peptide conjugation.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₇F₂NO₇ | [1][3] |

| Molecular Weight | 339.20 g/mol | [1][2][3] |

| Excitation Wavelength (λex) | ~405 nm | [2][3][4][5][6] |

| Emission Wavelength (λem) | ~455 nm | [2][3][4][5][6] |

| Extinction Coefficient | 46,000 cm⁻¹M⁻¹ at 404 nm | [8] |

| Quantum Yield | 0.78 | [8] |

| Parameter | Recommended Value | Notes |

| Molar Excess of PB SE to Peptide | 5- to 20-fold | The optimal ratio depends on the number of primary amines on the peptide and the desired degree of labeling. Empirical optimization is recommended. |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.[2] |